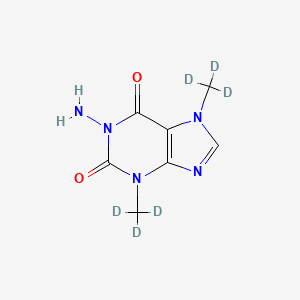

![molecular formula C11H9N3 B563895 2-Amino-9H-pyrido[2,3-b]indole-15N3 CAS No. 1189920-50-0](/img/structure/B563895.png)

2-Amino-9H-pyrido[2,3-b]indole-15N3

Overview

Description

2-Amino-9H-pyrido[2,3-b]indole-15N3, also known as AαC, is a potential human carcinogen . It is generated by the combustion of tobacco or by pyrolysis of protein . Inside the body, AαC is metabolized to intermediates that react with DNA . It has a molecular formula of C11H915N3 and a molecular weight of 186.19 .

Physical And Chemical Properties Analysis

2-Amino-9H-pyrido[2,3-b]indole-15N3 is a solid at 20°C . It has a molecular weight of 186.19 and a molecular formula of C11H915N3 .Scientific Research Applications

Biomarker for Tobacco Smoke Exposure

AαC adducts and thiol oxidation of serum albumin have been identified as potential biomarkers of tobacco smoke . Hepatocytes bioactivate AαC to metabolites, which adduct to DNA and albumin . This suggests that AαC forms macromolecular adducts and induces oxidative stress, which may be contributing factors to liver damage and cancer risk in smokers .

Carcinogenicity in Tobacco Smoke

AαC is the most abundant heterocyclic aromatic amine (HAA) formed in mainstream tobacco smoke . It arises in amounts that are 25-100 times greater than the levels of the arylamine, 4-aminobiphenyl (4-ABP), a known human carcinogen . This suggests that AαC can contribute to DNA damage and the risk of hepatocellular cancer in smokers .

Colorectal Carcinogen in Tobacco

AαC is also being studied as a potential colorectal carcinogen formed in tobacco . This investigation aims to establish a set of AαC biomarkers that can be used in population-based cohort studies of smoking and gastrointestinal cancer .

Mutagenic Activity

AαC has exhibited mutagenic activity toward Salmonella typhimurium TA98 and TA100 from the pyrolytic products of soybean globulin . This suggests that AαC and its related compounds are mutagenic and carcinogenic heterocyclic amines formed during ordinary cooking .

DNA Adduct Formation

AαC undergoes bioactivation to form electrophilic N-oxidized metabolites that react with DNA to form adducts . These adducts can lead to mutations , suggesting a potential mechanism for the carcinogenic effects of AαC.

Oxidative Stress Induction

AαC forms macromolecular adducts and induces oxidative stress . This oxidative stress may be a contributing factor to liver damage and cancer risk in smokers .

Mechanism of Action

Target of Action

The primary target of 2-Amino-9H-pyrido[2,3-b]indole-15N3, also known as AαC, is DNA . This compound is a mutagen, which means it can cause changes in the DNA structure .

Mode of Action

AαC interacts with DNA by being metabolized into intermediates, possibly short-lived nitrenium ions of AαC, that react with DNA . This interaction can lead to mutations, which are changes in the DNA sequence .

Biochemical Pathways

The biochemical pathway affected by AαC involves the metabolism of the compound to intermediates that can react with DNA . The downstream effects of this interaction include the potential for DNA mutations, which can lead to various health issues, including cancer .

Pharmacokinetics

It is known that aαc is metabolized to intermediates that can react with dna . The impact of these properties on the bioavailability of AαC is currently unknown.

Result of Action

The molecular and cellular effects of AαC’s action primarily involve DNA damage . This damage can lead to mutations in the DNA sequence, which can disrupt normal cellular processes and potentially lead to diseases such as cancer .

Action Environment

The action of AαC can be influenced by various environmental factors. For example, AαC is generated by the combustion of tobacco or by the pyrolysis of protein . Therefore, exposure to tobacco smoke or certain cooking methods could increase the levels of AαC and thereby its potential for DNA damage . The stability and efficacy of AαC could also be affected by these and other environmental factors.

Safety and Hazards

2-Amino-9H-pyrido[2,3-b]indole-15N3 is a suspected carcinogen with experimental carcinogenic data . Human mutation data has been reported . When heated to decomposition, it emits toxic fumes of NOx . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

properties

IUPAC Name |

9H-(115N)pyridino[2,3-b]indol-2-(15N)amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9N3/c12-10-6-5-8-7-3-1-2-4-9(7)13-11(8)14-10/h1-6H,(H3,12,13,14)/i12+1,13+1,14+1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJTNLJLPLJDTRM-WEQCDQLKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C3=C(N2)N=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C3=C([15NH]2)[15N]=C(C=C3)[15NH2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30675604 | |

| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1189920-50-0 | |

| Record name | (~15~N_2_)-9H-Pyrido[2,3-b]indol-2-(~15~N)amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30675604 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[1-benzyl-3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)indol-5-yl]-N-methylethanesulfonamide](/img/structure/B563835.png)